molecular formula C19H16N4O2S B276169 N-phenyl-N'-{[(6-phenyl-3-pyridazinyl)sulfanyl]acetyl}urea

N-phenyl-N'-{[(6-phenyl-3-pyridazinyl)sulfanyl]acetyl}urea

Cat. No. B276169
M. Wt: 364.4 g/mol
InChI Key: ZMODJBRNBVTBGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-phenyl-N'-{[(6-phenyl-3-pyridazinyl)sulfanyl]acetyl}urea (PPSAU) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. PPSAU is a urea derivative that has a pyridazine ring as well as a phenylsulfanyl acetyl group. This compound has been synthesized and studied for its various biochemical and physiological effects, as well as its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of N-phenyl-N'-{[(6-phenyl-3-pyridazinyl)sulfanyl]acetyl}urea is not fully understood. However, it is believed that this compound exerts its effects by modulating various signaling pathways in the body. N-phenyl-N'-{[(6-phenyl-3-pyridazinyl)sulfanyl]acetyl}urea has been shown to inhibit the activity of various enzymes and proteins that are involved in inflammation and cancer development.
Biochemical and physiological effects:
N-phenyl-N'-{[(6-phenyl-3-pyridazinyl)sulfanyl]acetyl}urea has been shown to have various biochemical and physiological effects. This compound has been shown to have anti-inflammatory properties, which may be useful in the treatment of various inflammatory diseases. N-phenyl-N'-{[(6-phenyl-3-pyridazinyl)sulfanyl]acetyl}urea has also been shown to have antioxidant properties, which may be useful in preventing oxidative damage to cells and tissues. Additionally, N-phenyl-N'-{[(6-phenyl-3-pyridazinyl)sulfanyl]acetyl}urea has been shown to have anticancer properties, which may be useful in the treatment of various types of cancer.

Advantages and Limitations for Lab Experiments

N-phenyl-N'-{[(6-phenyl-3-pyridazinyl)sulfanyl]acetyl}urea has several advantages for use in lab experiments. This compound is relatively easy to synthesize and purify, and it has been shown to have various biological activities. However, there are also some limitations to using N-phenyl-N'-{[(6-phenyl-3-pyridazinyl)sulfanyl]acetyl}urea in lab experiments. For example, the exact mechanism of action of this compound is not fully understood, and more research is needed to fully elucidate its effects.

Future Directions

There are several future directions for research on N-phenyl-N'-{[(6-phenyl-3-pyridazinyl)sulfanyl]acetyl}urea. One area of research could be to further investigate the mechanism of action of this compound. Additionally, more research is needed to determine the potential therapeutic applications of N-phenyl-N'-{[(6-phenyl-3-pyridazinyl)sulfanyl]acetyl}urea, particularly in the treatment of inflammatory diseases and cancer. Finally, more research is needed to determine the potential side effects and toxicity of N-phenyl-N'-{[(6-phenyl-3-pyridazinyl)sulfanyl]acetyl}urea, particularly with long-term use.

Synthesis Methods

N-phenyl-N'-{[(6-phenyl-3-pyridazinyl)sulfanyl]acetyl}urea is synthesized by the reaction of 6-phenyl-3-pyridazine thiol with N-phenyl acetyl chloride in the presence of a base. This reaction results in the formation of N-phenyl-N'-{[(6-phenyl-3-pyridazinyl)sulfanyl]acetyl}urea, which can be purified and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Scientific Research Applications

N-phenyl-N'-{[(6-phenyl-3-pyridazinyl)sulfanyl]acetyl}urea has been studied extensively for its potential applications in scientific research. This compound has been shown to have various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. N-phenyl-N'-{[(6-phenyl-3-pyridazinyl)sulfanyl]acetyl}urea has also been studied for its potential use as a diagnostic tool for various diseases.

properties

Molecular Formula

C19H16N4O2S

Molecular Weight

364.4 g/mol

IUPAC Name

N-(phenylcarbamoyl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide

InChI

InChI=1S/C19H16N4O2S/c24-17(21-19(25)20-15-9-5-2-6-10-15)13-26-18-12-11-16(22-23-18)14-7-3-1-4-8-14/h1-12H,13H2,(H2,20,21,24,25)

InChI Key

ZMODJBRNBVTBGR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC(=O)NC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC(=O)NC3=CC=CC=C3

Origin of Product

United States

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